molecular formula C5H12BrN3 B2383147 1,3-Dimethylimidazolidin-2-imine hydrobromide CAS No. 77458-86-7

1,3-Dimethylimidazolidin-2-imine hydrobromide

Cat. No.: B2383147
CAS No.: 77458-86-7
M. Wt: 194.076
InChI Key: HDWDXJNEZIGGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylimidazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C5H10N2O. It is known for its strong polar properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazolidin-2-imine hydrobromide involves its strong polar properties, which facilitate its interaction with various molecular targets. It acts as a promoter in chemical reactions by minimizing the formation of byproducts and accelerating the desired reaction pathways . The compound’s high dielectric constant and ability to solvate ions play a crucial role in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylimidazolidin-2-imine hydrobromide is unique due to its hydrobromide component, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high reactivity and solubility .

Properties

IUPAC Name

1,3-dimethylimidazolidin-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDXJNEZIGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 52.9 of cyanogen bromide in 300 ml of toluene is added dropwise in the course of 1 hour to a solution of 44.1 g (0.5 mol) of N,N'-dimethyl-ethylenediamine in 300 ml of toluene, with stirring. The reaction mixture is stirred for a further two hours at 80°. The mixture is allowed to cool to room temperature and is filtered and the residue is washed with ether. The crude 1,3-dimethyl-2-imino-imidazolidine hydrobromide obtained after drying in vacuo melts at 153°-160°.
[Compound]
Name
52.9
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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